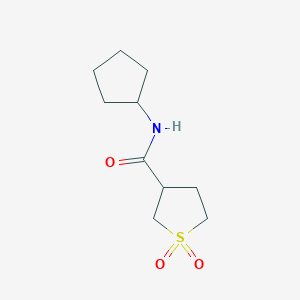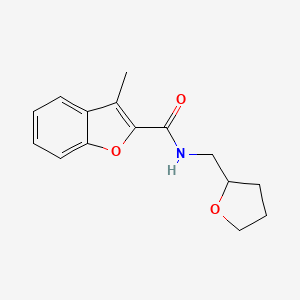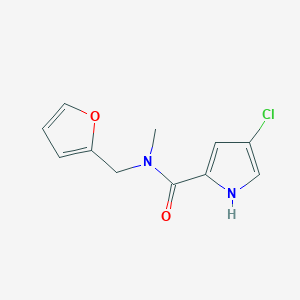
2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one, also known as MPCC, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a phthalazinone derivative that has shown promising results in the field of medicinal chemistry. In
作用机制
The mechanism of action of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways that regulate cell growth and differentiation. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has been shown to have a variety of biochemical and physiological effects. In animal models, 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and movement. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has also been shown to reduce inflammation in the brain, which is beneficial in the treatment of neurodegenerative diseases. In addition, 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, there are also limitations to the use of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in certain experiments. In addition, 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one. One direction is to further explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as a diagnostic tool for these diseases. In addition, further studies are needed to fully understand the mechanism of action of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one and to identify any potential off-target effects. Finally, the synthesis of new derivatives of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one may lead to compounds with improved potency and selectivity for specific targets.
合成方法
The synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one involves a multi-step process that starts with the reaction of 3-methylpiperidine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methylphthalic anhydride in the presence of a base such as triethylamine to form the final product, 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one. The synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has been optimized to yield high purity and high yields.
科学研究应用
2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
属性
IUPAC Name |
2-methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-6-5-9-19(10-11)16(21)14-12-7-3-4-8-13(12)15(20)18(2)17-14/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRUPJVRDTYBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-methylpiperidine-1-carbonyl)phthalazin-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)
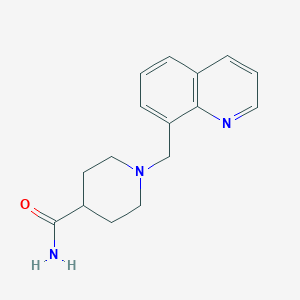
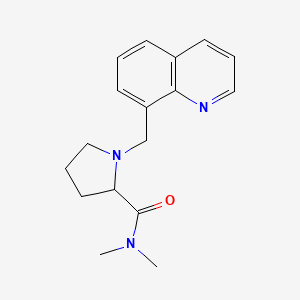
![5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole](/img/structure/B7457585.png)
![3-[5-(Naphthalen-1-ylmethylsulfanyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]propanamide](/img/structure/B7457591.png)
![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)

![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)

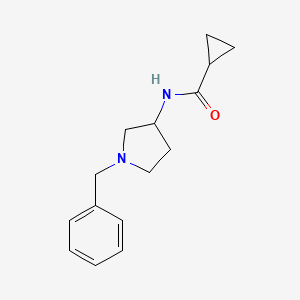
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
